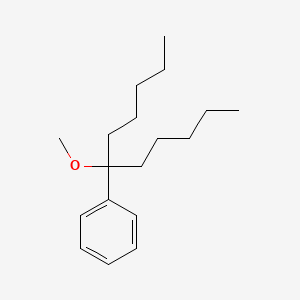
(6-Methoxyundecan-6-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxyundecan-6-YL)benzene is an organic compound that features a benzene ring substituted with a 6-methoxyundecyl group. This compound is part of a broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+6-Methoxyundecyl halideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Methoxyundecanoic acid.
Reduction: 6-Methoxyundecylcyclohexane.
Substitution: Various halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methoxydecyl)benzene
- (6-Methoxydodecyl)benzene
- (6-Methoxyundecan-6-YL)toluene
Uniqueness
(6-Methoxyundecan-6-YL)benzene is unique due to its specific chain length and methoxy substitution, which can influence its reactivity and interactions compared to other alkylbenzenes.
Propiedades
Número CAS |
89579-52-2 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
6-methoxyundecan-6-ylbenzene |
InChI |
InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3 |
Clave InChI |
HSKHIFUIRGPNGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCC)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


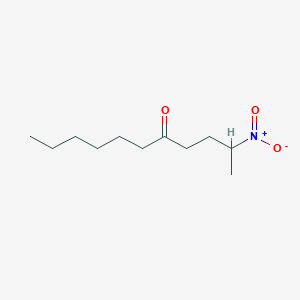
![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
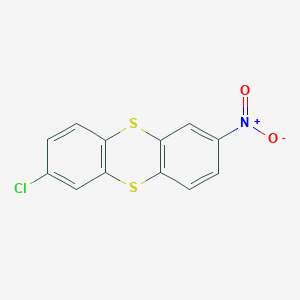
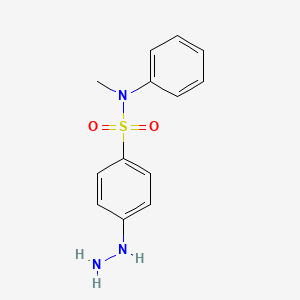
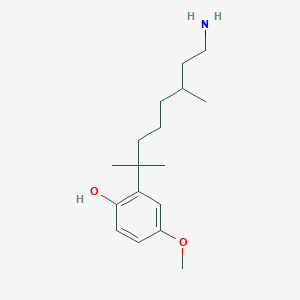
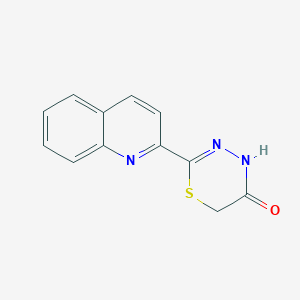
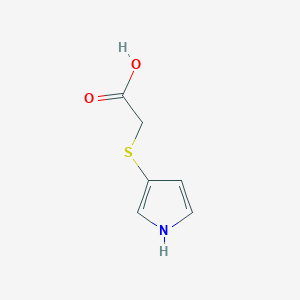
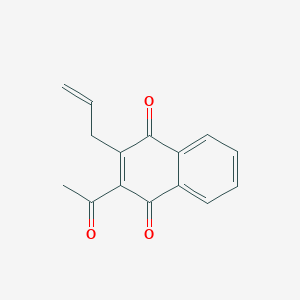
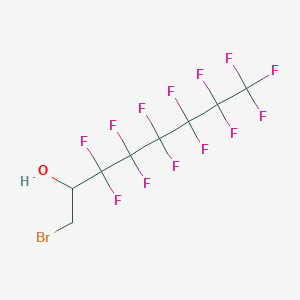
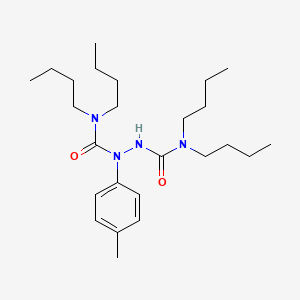
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
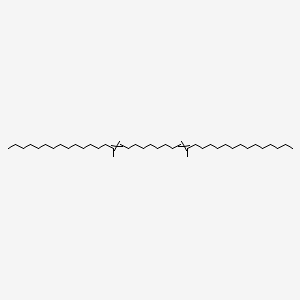
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)
